1-(3-氨基哌啶-1-基)-2-环戊基乙酮
描述
Piperidones, such as 1-(3-Aminopiperidin-1-yl)-2-cyclopentylethan-1-one, are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .
Synthesis Analysis
Piperidones are generally prepared from a domino reaction of an aldehyde, a ketone, and ammonium acetate in alcohol by reflux heating on a water bath for several hours .Molecular Structure Analysis
Piperidine is a heterocyclic moiety with the molecular formula (CH2)5NH. It consists of a six-membered ring that further comprises five methylene groups (-CH2-) and one amine group (-NH-) .Chemical Reactions Analysis
Piperidones have been synthesized through various reactions, including three-component 1,3-dipolar cycloaddition and subsequent enamine reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For a related compound, (S)-1-(3-Aminopiperidin-1-yl)ethanone, the molecular weight is 142.20 g/mol, and it has one hydrogen bond donor and two hydrogen bond acceptors .科学研究应用
组合化学和支架开发
Schramm 等人 (2010) 的一项研究展示了从哌啶构块合成正交 N 保护的 4-(1,2,3-三唑-4-基)-取代的 3-氨基哌啶。该过程涉及亲核叠氮环开环和铜催化的 Huisgen 1,3-偶极环加成,为组合化学提供了新的支架。这些化合物的结构分析通过单晶 X 射线结构分析得到简化,说明了它们作为药物发现和开发组合库设计的通用组分的潜力 (Schramm, H., Saak, W., Hoenke, C., & Christoffers, J., 2010)。
3-氨基哌啶衍生物的不对称合成
Royal 等人 (2016) 描述了一种 N-(1-苄基哌啶-3-基)烯酰胺的不对称氢化方法,为富含对映异构体的 3-氨基哌啶衍生物提供了一个有效的入口。这种方法对于合成具有潜在生物活性的化合物非常重要,因为它允许以高收率和对映体过量生产有价值的手性 3-氨基哌啶。该研究强调了 3-氨基哌啶作为许多天然产物和药物的核心结构的重要性,突出了其在药物化学中的广泛适用性 (Royal, T., Dudognon, Y., Berhal, F., Bastard, Y., Boudet, B., Ayad, T., & Ratovelomanana-Vidal, V., 2016)。
用于制药和生物相关性的单罐合成
Ortiz 等人 (2014) 开发了一种通过不饱和胺的分子内环化的高效单罐合成 3-叠氮代哌啶的方法。该技术使叠氮化物官能团在含哌啶结构的制备和生物学研究中得到多功能应用。该策略的扩展直接纳入了各种氮亲核试剂,为 3-氨基和 3-酰胺基哌啶提供了快速且模块化的合成方法,这些化合物具有重要的药学和生物学意义。该方法的区域选择性产生反马氏尼科夫型加合物,补充了现有的烯烃氨基官能化技术,拓宽了哌啶衍生物在药物开发中的应用范围 (Ortiz, G. X., Kang, B., & Wang, Q., 2014)。
作用机制
Target of Action
Compounds with similar structures, such as bi 1356 , are known to inhibit Dipeptidyl Peptidase-4 (DPP-4) . DPP-4 is an enzyme that degrades incretin hormones, which are involved in regulating insulin secretion .
Mode of Action
Similar compounds like bi 1356 inhibit dpp-4 activity, thereby increasing the levels of active forms of endogenous incretins .
Biochemical Pathways
Dpp-4 inhibitors, like bi 1356, are known to affect the incretin system . By inhibiting DPP-4, these compounds increase the levels of active incretins, such as GLP-1 and GIP, which in turn stimulate insulin secretion and inhibit glucagon release . This helps regulate blood glucose levels .
Pharmacokinetics
Similar compounds like alogliptin have been studied . Alogliptin is primarily renally excreted, and its dosage needs to be adjusted in cases of moderate or severe renal impairment or end-stage renal disease . It’s also noted that Cytochrome (CYP) P450-related metabolism is negligible for Alogliptin .
Result of Action
Dpp-4 inhibitors like bi 1356 have been shown to lower hba1c after multiple dosing in animal models of diabetes . This suggests that similar compounds could potentially improve glycemic control in patients with type 2 diabetes .
Action Environment
It’s worth noting that factors such as diet, exercise, and other medications can influence the effectiveness of dpp-4 inhibitors in managing blood glucose levels .
安全和危害
未来方向
生化分析
Biochemical Properties
1-(3-Aminopiperidin-1-yl)-2-cyclopentylethan-1-one plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with dipeptidyl peptidase-4 (DPP-4), an enzyme involved in the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1). The interaction between 1-(3-Aminopiperidin-1-yl)-2-cyclopentylethan-1-one and DPP-4 results in the inhibition of the enzyme’s activity, leading to increased levels of active GLP-1 . This interaction is crucial for its potential therapeutic effects in managing type 2 diabetes.
Cellular Effects
1-(3-Aminopiperidin-1-yl)-2-cyclopentylethan-1-one influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to affect the signaling pathways associated with GLP-1, leading to enhanced insulin secretion and improved glycemic control . Additionally, 1-(3-Aminopiperidin-1-yl)-2-cyclopentylethan-1-one has been observed to modulate the expression of genes involved in glucose metabolism, further contributing to its antidiabetic effects .
Molecular Mechanism
The molecular mechanism of action of 1-(3-Aminopiperidin-1-yl)-2-cyclopentylethan-1-one involves its binding interactions with DPP-4. By inhibiting DPP-4, the compound prevents the degradation of GLP-1, thereby prolonging its activity and enhancing its effects on insulin secretion and glucose regulation . This inhibition is achieved through competitive binding to the active site of DPP-4, which blocks the enzyme’s ability to cleave GLP-1 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3-Aminopiperidin-1-yl)-2-cyclopentylethan-1-one have been studied over various time periods. The compound has demonstrated stability and sustained activity over extended periods, with long-term benefits observed in both in vitro and in vivo studies . Chronic treatment with 1-(3-Aminopiperidin-1-yl)-2-cyclopentylethan-1-one has been shown to maintain elevated levels of active GLP-1 and improve glycemic control in diabetic rodent models .
Dosage Effects in Animal Models
The effects of 1-(3-Aminopiperidin-1-yl)-2-cyclopentylethan-1-one vary with different dosages in animal models. Studies have shown that lower doses of the compound are effective in enhancing GLP-1 activity and improving glycemic control, while higher doses may lead to adverse effects such as hypoglycemia . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
1-(3-Aminopiperidin-1-yl)-2-cyclopentylethan-1-one is involved in metabolic pathways related to glucose regulation. The compound interacts with enzymes such as DPP-4, which plays a crucial role in the degradation of incretin hormones . By inhibiting DPP-4, 1-(3-Aminopiperidin-1-yl)-2-cyclopentylethan-1-one enhances the activity of GLP-1, leading to improved glucose metabolism and insulin secretion .
Transport and Distribution
The transport and distribution of 1-(3-Aminopiperidin-1-yl)-2-cyclopentylethan-1-one within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound is readily absorbed and distributed throughout the body, with a significant volume of distribution indicating widespread tissue penetration . Its binding to target proteins in plasma and peripheral tissues further enhances its distribution and therapeutic effects .
Subcellular Localization
1-(3-Aminopiperidin-1-yl)-2-cyclopentylethan-1-one exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects on DPP-4 and GLP-1 . This localization is facilitated by targeting signals and post-translational modifications that ensure the compound reaches its intended sites of action .
属性
IUPAC Name |
1-(3-aminopiperidin-1-yl)-2-cyclopentylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c13-11-6-3-7-14(9-11)12(15)8-10-4-1-2-5-10/h10-11H,1-9,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCSICXJMFZFTPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCCC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。